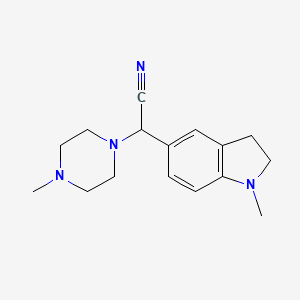
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile is a chemical compound with potential applications in scientific research. This compound is a member of the acetonitrile family and has been synthesized using various methods. In
作用机制
The mechanism of action of 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. Additionally, this compound may act by modulating certain signaling pathways involved in neurological disorders.
Biochemical and Physiological Effects:
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective properties. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which may limit its use in certain experiments. Additionally, this compound may have some toxicity at high concentrations, which may limit its use in certain cell culture experiments.
未来方向
For the study of this compound include further investigation of its mechanism of action, potential use in combination with other agents, animal studies, and drug development.
合成方法
The synthesis of 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has been achieved using different methods. One of the methods involves the reaction of 1-methyl-5-nitroindole with 4-methylpiperazine in the presence of potassium carbonate and copper powder. The reaction mixture is refluxed in acetonitrile to yield the desired product. Another method involves the reaction of 1-methyl-5-nitroindole with 4-methylpiperazine in the presence of sodium hydride and acetonitrile. The reaction mixture is heated under reflux to give the desired product.
科学研究应用
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has potential applications in scientific research. This compound has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of inflammation. Moreover, this compound has been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-18-7-9-20(10-8-18)16(12-17)13-3-4-15-14(11-13)5-6-19(15)2/h3-4,11,16H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVOXEBKRIPQAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC3=C(C=C2)N(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)
![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)
![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)
![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)


